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Compound of Interest

Compound Name: 1,1-Diphenylpropane

Cat. No.: B075321

In the landscape of synthetic chemistry, understanding the transformation of molecules requires
a detailed characterization of both starting materials and final products. This guide provides a
comprehensive spectroscopic comparison of 1,1-Diphenylpropane with its common
precursors: benzene, 1-phenyl-1-propanone, and 1-phenyl-1-propanol. Through a meticulous
examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, we illuminate the structural changes that occur at each synthetic step. This analysis
is crucial for researchers, scientists, and professionals in drug development for reaction
monitoring, quality control, and structural elucidation.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of 1,1-Diphenylpropane and
its precursors. This quantitative data offers a clear and objective comparison, highlighting the
distinct spectroscopic signature of each compound.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
Benzene ~7.3 Singlet 6H Aromatic C-H
1-Phenyl-1- ) Aromatic C-H
7.95-8.05 Multiplet 2H
propanone (ortho)
] Aromatic C-H
7.40-7.60 Multiplet 3H
(meta, para)
2.95 Quartet 2H -CH2-
1.20 Triplet 3H -CHs
1-Phenyl-1- ) )
7.20-7.40 Multiplet 5H Aromatic C-H
propanol
4.58 Triplet 1H -CH(OH)-
~2.1 (broad) Singlet 1H -OH
1.70-1.90 Multiplet 2H -CH:-
0.90 Triplet 3H -CHs
1,1- , :
] 7.10-7.35 Multiplet 10H Aromatic C-H
Diphenylpropane
3.95 Triplet 1H -CH-
2.15 Sextet 2H -CH2-
0.90 Triplet 3H -CHs

Table 2: 3C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm Assignment
Benzene 128.4 Aromatic C-H
1-Phenyl-1-propanone 200.7 C=0

136.9 Aromatic C (quaternary)

132.9 Aromatic C-H

128.5 Aromatic C-H

127.9 Aromatic C-H

31.7 -CHa-

8.4 -CHs

1-Phenyl-1-propanol 144.8 Aromatic C (quaternary)
128.3 Aromatic C-H

127.2 Aromatic C-H

125.9 Aromatic C-H

75.9 -CH(OH)-

31.9 -CHa-

10.1 -CHs

1,1-Diphenylpropane 145.0 Aromatic C (quaternary)
128.9 Aromatic C-H

128.2 Aromatic C-H

126.0 Aromatic C-H

51.0 -CH-

31.0 -CHa-

12.5 -CHs

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
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Key IR Absorptions Key Fragments
Compound Molecular lon (m/z)
(cm~?) (m/z)

3100-3000 (aromatic
Benzene C-H stretch), 1600- 78 77,51
1400 (C=C stretch)[1]

3100-3000 (aromatic
C-H stretch), 1685
1-Phenyl-1-propanone  (C=0O stretch)[2], 134[3][4] 105, 77, 51
1600-1400 (C=C
stretch)

3550-3200 (broad, O-
H stretch)[5], 3100-
1-Phenyl-1-propanol 3000 (aromatic C-H 136[6][7] 107,79, 77
stretch)[5], 1600-1400
(C=C stretch)

3100-3000 (aromatic
1,1-Diphenylpropane C-H stretch), 1600- 196[8] 167, 117,91
1400 (C=C stretch)

From Precursors to Product: A Synthetic Workflow

The synthesis of 1,1-Diphenylpropane from benzene typically proceeds through a two-step
sequence. The initial step involves the Friedel-Crafts acylation of benzene with propanoyl
chloride to yield 1-phenyl-1-propanone. This ketone then undergoes a Wolff-Kishner or
Clemmensen reduction to afford the final product, 1,1-Diphenylpropane. An alternative route
involves the reduction of the ketone to 1-phenyl-1-propanol, followed by a Friedel-Crafts
alkylation with benzene.
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Synthesis of 1,1-Diphenylpropane

Propanoyl Chloride
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Friedel-Crafts Acylation

Reduction

1-Phenyl-1-propanone (e.9., Wolfi-Kishner)

1,1-Diphenylpropane

Click to download full resolution via product page

Synthetic pathway to 1,1-Diphenylpropane.

Experimental Corner: The How-To of Spectroscopy

The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 scans.

13C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240
ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during
acquisition.
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o Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and
the spectra were manually phased and baseline corrected. Chemical shifts are reported in
parts per million (ppm) relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For liquid samples (Benzene, 1-Phenyl-1-propanone, 1-Phenyl-1-
propanol, 1,1-Diphenylpropane), a thin film was prepared by placing a drop of the neat
liquid between two sodium chloride (NaCl) plates.

e Acquisition: Spectra were recorded in the range of 4000-400 cm~1! with a resolution of 4
cm~1. Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

» Data Analysis: The positions of significant absorption bands are reported in wavenumbers
(cm™2).

Mass Spectrometry (MS)

e Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron
ionization (EI) source.

o Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the
GC, which was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven
temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

« lonization and Mass Analysis: The separated components were introduced into the EIl source
operating at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400
amu.

o Data Interpretation: The molecular ion peak (M*) and the m/z values of the most abundant
fragment ions were identified from the mass spectrum.

This comprehensive guide provides a foundational understanding of the spectroscopic
characteristics of 1,1-Diphenylpropane and its precursors. The presented data and protocols
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serve as a valuable resource for chemists in academia and industry, facilitating the
unambiguous identification and characterization of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b075321?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
http://www.chem.ucalgary.ca/courses/351/exams/3513/351f14/351fin14sp.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C93550&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C93550&Mask=200
https://www.transtutors.com/questions/spectral-analysis-interpretation-for-1-phenyl-1-propanol-including-ir-proton-nmr-car-5980627.htm
https://www.transtutors.com/questions/spectral-analysis-interpretation-for-1-phenyl-1-propanol-including-ir-proton-nmr-car-5980627.htm
https://pubchem.ncbi.nlm.nih.gov/compound/R_-_-1-Phenyl-1-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/R_-_-1-Phenyl-1-propanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1565748&Mask=28F
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diphenylpropane
https://www.benchchem.com/product/b075321#spectroscopic-comparison-of-1-1-diphenylpropane-with-its-precursors
https://www.benchchem.com/product/b075321#spectroscopic-comparison-of-1-1-diphenylpropane-with-its-precursors
https://www.benchchem.com/product/b075321#spectroscopic-comparison-of-1-1-diphenylpropane-with-its-precursors
https://www.benchchem.com/product/b075321#spectroscopic-comparison-of-1-1-diphenylpropane-with-its-precursors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

